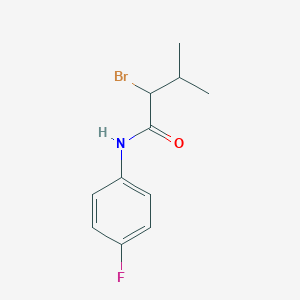

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

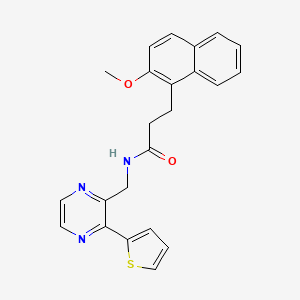

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the amide family of compounds and is commonly referred to as BF4.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The chemical compound 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide is structurally related to a variety of compounds used in medicinal chemistry and synthesis. For example, studies on arylcycloalkylamines highlight the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors, indicating that similar compounds can be crucial in the development of antipsychotic agents (Sikazwe et al., 2009).

Environmental and Toxicological Studies

Compounds like this compound may also be relevant in environmental and toxicological contexts. For instance, studies on 2,4,6-tribromophenol, a structurally related brominated compound, have shown it to be widespread in the environment due to its use as an intermediate in the synthesis of flame retardants and as a degradation product of these substances. Its toxicokinetics and toxicodynamics are still not fully understood, indicating a need for further research in related compounds to assess environmental impact and health risks (Koch & Sures, 2018).

Reproductive Toxicity

The toxicity of brominated compounds, particularly concerning reproductive and hematopoietic disorders, has been documented. An outbreak in workers exposed to 2-bromopropane highlighted its severe toxic effects on reproductive organs in both sexes and hematopoietic organs. This suggests that related compounds, including this compound, may have similar toxicological profiles, necessitating careful handling and further study to understand their impact on health (Takeuchi et al., 1997).

Fluorophore Toxicity in Molecular Imaging

Fluorophores, including those containing bromo and fluoro groups, are extensively used in molecular imaging. Their potential toxicity needs thorough investigation before administration to patients. A review of fluorophores used in vivo for cancer diagnosis revealed that while some FDA-approved compounds like indocyanine green have considerable toxicity-related information, data on many non-FDA-approved fluorophores are limited. The amounts used in molecular imaging are typically much lower than toxic doses, suggesting that with careful selection and dosage, fluorophores related to this compound may be safely used in clinical settings (Alford et al., 2009).

properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-7(2)10(12)11(15)14-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWCPOGUFSNUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)

![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)